10-(3-Bromopropyl)phenothiazin

Übersicht

Beschreibung

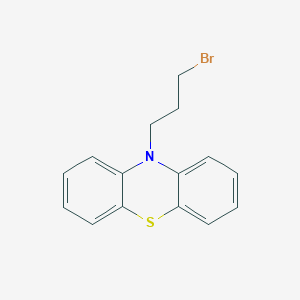

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur. This compound has the molecular formula C15H14BrNS and a molecular weight of 320.25 g/mol . It is typically a white solid and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate . Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.

Wissenschaftliche Forschungsanwendungen

10-(3-Bromopropyl)-10H-phenothiazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.

Biology: Employed in studies involving the modulation of biological pathways, particularly those related to neurotransmission.

Medicine: Investigated for its potential antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

Pharmacokinetics

It is soluble in dichloromethane, diethyl ether, and ethyl acetate , which may influence its absorption and distribution.

Action Environment

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It should be stored in a refrigerator .

Biochemische Analyse

Biochemical Properties

Phenothiazines, the parent class of this compound, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the inhibition of postsynaptic central dopaminergic receptors (D2) .

Cellular Effects

Phenothiazine derivatives have been reported to exhibit anticancer activity against certain cell lines . They can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

Phenothiazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Phenothiazines are commonly administered for routine sedation in a variety of species .

Metabolic Pathways

Phenothiazines are metabolized extensively in the liver .

Transport and Distribution

Phenothiazines are known to have a large volume of distribution .

Subcellular Localization

The subcellular location of a protein provides valuable insights into its functionalities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

10-(3-Bromopropyl)-10H-phenothiazine can be synthesized through a two-step reaction process involving phenothiazine and 1,3-dibromopropane. The first step involves the reaction of phenothiazine with sodium hydride in N,N-dimethylformamide (DMF) at room temperature for four hours . This is followed by the addition of 1,3-dibromopropane to the reaction mixture at 0°C, which is then stirred for an additional three hours .

Industrial Production Methods

While specific industrial production methods for 10-(3-Bromopropyl)-10H-phenothiazine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

10-(3-Bromopropyl)-10H-phenothiazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted phenothiazine derivatives depending on the nucleophile used.

Oxidation Products: Phenothiazine sulfoxides and sulfones.

Reduction Products: Dihydrophenothiazines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine core structure.

Promethazine: An antiemetic and antihistamine with structural similarities to 10-(3-Bromopropyl)-10H-phenothiazine.

Thioridazine: Another antipsychotic with a phenothiazine backbone.

Uniqueness

10-(3-Bromopropyl)-10H-phenothiazine is unique due to the presence of the 3-bromopropyl group, which can be further modified to create a variety of derivatives with potentially diverse biological activities. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents.

Biologische Aktivität

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic effects, especially in cancer treatment and immunomodulation. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of 10-(3-Bromopropyl)-10H-phenothiazine can be represented as follows:

- Molecular Formula: C₁₃H₁₃BrN₂S

- Molecular Weight: 305.22 g/mol

This compound features a phenothiazine core with a bromopropyl group at the 10-position, which is crucial for its biological activity.

The biological activity of 10-(3-Bromopropyl)-10H-phenothiazine is primarily attributed to its ability to interact with various cellular targets:

- Anticancer Activity: The compound has been shown to inhibit cell proliferation in several cancer cell lines, including leukemia (L-1210) and colon carcinoma (SW-948) cells. Its mechanism involves the induction of apoptosis and disruption of cell cycle progression, similar to established chemotherapeutic agents like cisplatin .

- Immunomodulatory Effects: Studies indicate that this compound can modulate immune responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharide (LPS) .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Studies:

In a study examining the antiproliferative effects of phenothiazine derivatives, 10-(3-Bromopropyl)-10H-phenothiazine was found to exhibit comparable efficacy to cisplatin against L-1210 leukemia cells. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a chemotherapeutic agent . -

Immunological Properties:

A detailed analysis of the immunomodulatory effects revealed that 10-(3-Bromopropyl)-10H-phenothiazine significantly inhibited TNF-α production in PBMCs. This effect was dose-dependent, suggesting that the compound could be explored for therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of 10-(3-Bromopropyl)-10H-phenothiazine can be compared with other phenothiazine derivatives:

Eigenschaften

IUPAC Name |

10-(3-bromopropyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMXOSUNXWHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534150 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92357-95-4 | |

| Record name | 10-(3-Bromopropyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.